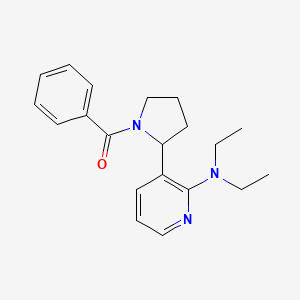
Ethyl 1-benzyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-benzyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and an ethyl ester functional group. Dihydropyridines are known for their wide range of applications in medicinal chemistry, particularly as calcium channel blockers.
Méthodes De Préparation
The synthesis of Ethyl 1-benzyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of benzylamine with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions often require the use of catalysts such as sodium ethoxide and solvents like ethanol. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Ethyl 1-benzyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The benzyl group can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl 1-benzyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Dihydropyridine derivatives are known for their role as calcium channel blockers, which are used in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and as a building block for various chemical products.
Mécanisme D'action
The mechanism of action of Ethyl 1-benzyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate calcium ion flow, which is crucial in various physiological processes. This modulation can lead to effects such as vasodilation and reduced blood pressure, making it useful in treating hypertension.
Comparaison Avec Des Composés Similaires
Ethyl 1-benzyl-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate can be compared with other dihydropyridine derivatives such as nifedipine and amlodipine. While all these compounds share a similar core structure, this compound is unique due to its specific substituents, which can influence its pharmacological properties and applications. Similar compounds include:
Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Felodipine: Known for its high vascular selectivity and used in the treatment of high blood pressure.
Propriétés
Formule moléculaire |
C16H17NO3 |
|---|---|
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
ethyl 1-benzyl-2-methyl-6-oxopyridine-3-carboxylate |
InChI |
InChI=1S/C16H17NO3/c1-3-20-16(19)14-9-10-15(18)17(12(14)2)11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3 |
Clé InChI |
MILXINHHRBZRBD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(C(=O)C=C1)CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















